3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
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Description
3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide is a useful research compound. Its molecular formula is C23H29NO6 and its molecular weight is 415.486. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the function of their targets, leading to various cellular changes . For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and leading to cell death .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with multiple targets . For example, inhibition of Hsp90 can disrupt protein folding and degrade oncogenic proteins, affecting cell survival and proliferation pathways . Similarly, inhibition of TrxR can disrupt redox homeostasis, leading to oxidative stress .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it inhibits tubulin, it could lead to cell cycle arrest and apoptosis . If it inhibits Hsp90, it could lead to the degradation of oncogenic proteins and induce cell death .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-26-18-7-5-17(6-8-18)23(9-11-30-12-10-23)15-24-22(25)16-13-19(27-2)21(29-4)20(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRXMGCPYKITJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.